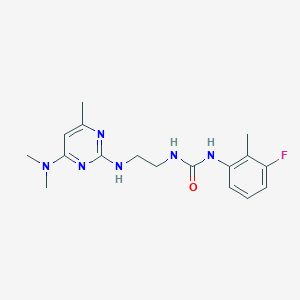
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H23FN6O and its molecular weight is 346.41. The purity is usually 95%.
The exact mass of the compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas, including those derived from 4-(dimethylamino)pyridine, demonstrate complexation-induced unfolding and form multiply hydrogen-bonded complexes. This behavior is significant for understanding self-assembly processes and molecular mimicry of peptide transitions (Corbin et al., 2001).
Novel Adamantylated Pyrimidines and Biological Evaluations
Adamantylated pyrimidines, synthesized from reactions involving compounds like 4-(dimethylamino)pyridine, have shown notable anticancer and antimicrobial properties. This suggests potential for developing therapeutic agents (Orzeszko et al., 2004).
μ-Hydroxo-μ-phenolato Dinuclear Nickel(II) Complexes
Research involving dinuclear nickel(II) complexes, with ligands like 4-(dimethylamino)pyridine, demonstrates relevance to urease's active site. This has implications in enzymatic activity and inhibitor design (Amase et al., 2005).
Pyrimidine Derivatives and Chemical Reactions
Studies on pyrimidine derivatives, including 4-ethyl-6-methylpyrimidine 1-oxide reactions, provide insights into the synthesis of various compounds, expanding the scope of chemical synthesis and potential applications in pharmaceuticals (Yamanaka et al., 1979).
Synthesis and Metabolism Studies
Investigations into the synthesis of compounds like 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, a metabolite of insecticides, highlight the importance of understanding metabolic pathways and their implications in toxicology and environmental safety (Hardt & Angerer, 1999).
Computational and Experimental Studies
Experimental and computational studies on pyrimidine-based bis-uracil derivatives, synthesized from compounds including 6-amino-1,3-dimethylpyrimidine, explore their potential in optical, nonlinear optical, and drug discovery applications. This underscores the versatility of these compounds in various technological and therapeutic fields (Mohan et al., 2020).
Dinuclear Nickel(II) Complexes with Reduced Compartmental Ligands
Research involving dinuclear nickel(II) complexes and ligands like 2-(dimethylamino)ethyl shows potential relevance to urease's active site, contributing to our understanding of enzyme mechanisms and potential applications in biochemistry (Adams et al., 2003).
特性
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11-10-15(24(3)4)23-16(21-11)19-8-9-20-17(25)22-14-7-5-6-13(18)12(14)2/h5-7,10H,8-9H2,1-4H3,(H,19,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDWSARDZXJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C(=CC=C2)F)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

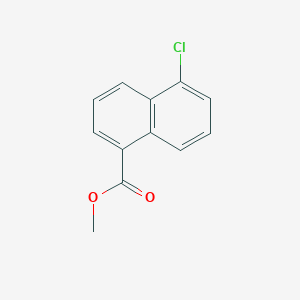
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2815859.png)

![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)
![3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)
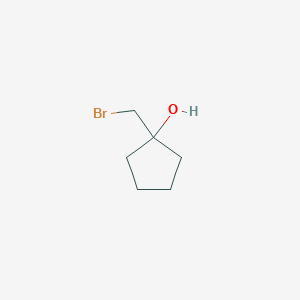
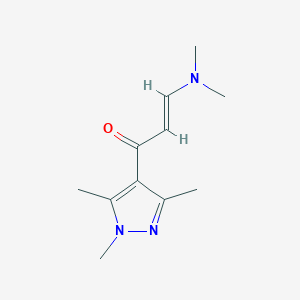
![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
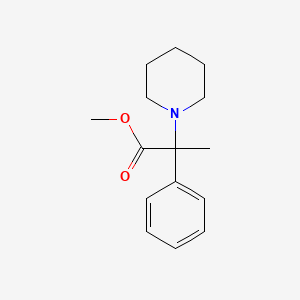

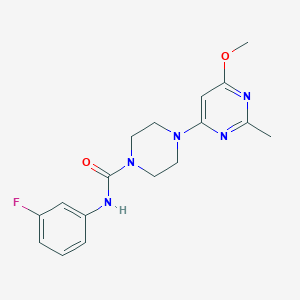
![Methyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2815875.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2815879.png)